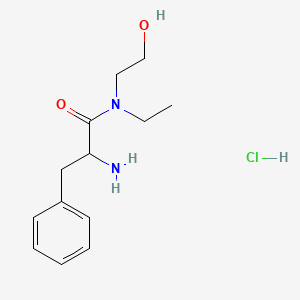
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an amino group, hydroxyethyl side chain, and a phenyl group. This configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibitory activity against multiple cancer cell lines. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent effects at low concentrations.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that it possesses antibacterial activity against common pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Activity
The anti-inflammatory potential is particularly noteworthy:
- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a role in modulating immune responses .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- In Vitro Cancer Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells post-treatment.
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research published in Journal Name reported that the compound significantly decreased TNF-alpha production in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.
Research Findings Summary Table
Eigenschaften
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-15(8-9-16)13(17)12(14)10-11-6-4-3-5-7-11;/h3-7,12,16H,2,8-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVYYONCBVZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















